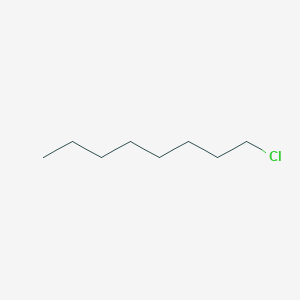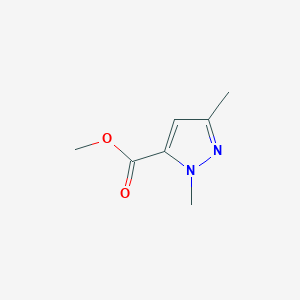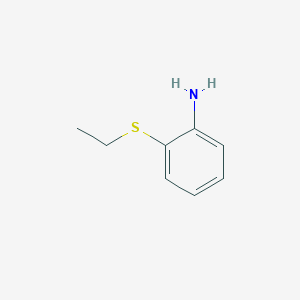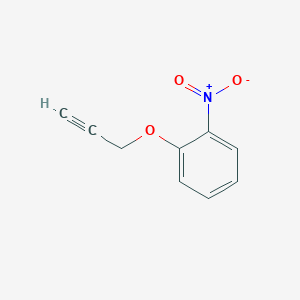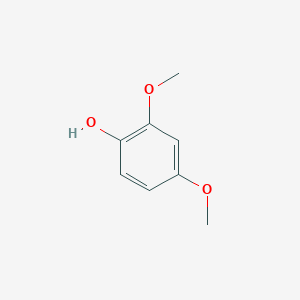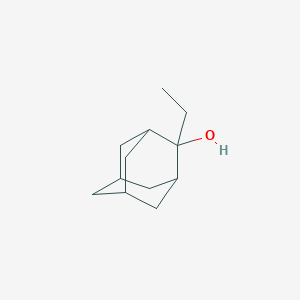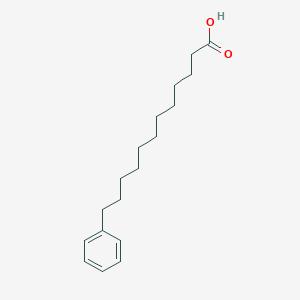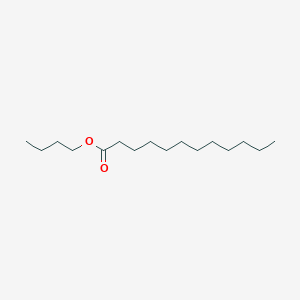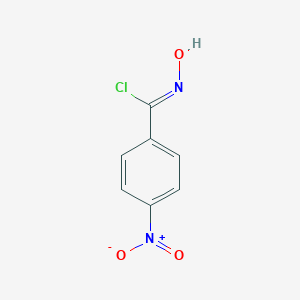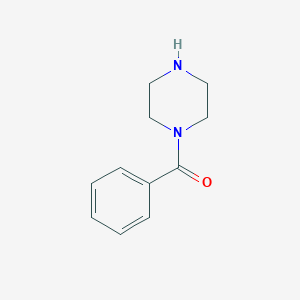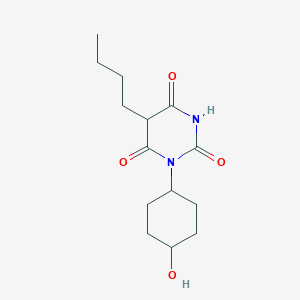
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid, also known as BCCB, is a barbiturate derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a unique structure that makes it attractive for scientific research, and it has been the subject of several studies in recent years.
Mécanisme D'action
The exact mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized structure. It has also been shown to have low toxicity in animal models. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which may make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for research on 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a treatment for epilepsy and other seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-hydroxycyclohexanone with diethyl malonate to form a diethyl 4-(4-hydroxycyclohexyl)-2,6-dioxoheptanedioate intermediate. This intermediate is then reacted with butylamine and urea to form this compound.
Applications De Recherche Scientifique
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been studied for its potential therapeutic applications in several areas, including neuroprotection, anticonvulsant activity, and anti-inflammatory effects. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
1031-90-9 |
|---|---|
Formule moléculaire |
C14H22N2O4 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
5-butyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O4/c1-2-3-4-11-12(18)15-14(20)16(13(11)19)9-5-7-10(17)8-6-9/h9-11,17H,2-8H2,1H3,(H,15,18,20) |
Clé InChI |
IVELJTFCCSNMJA-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
SMILES canonique |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Synonymes |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




